molecular formula C16H13F3N4O2S B2655201 4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946204-30-4

4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No.: B2655201
CAS No.: 946204-30-4
M. Wt: 382.36
InChI Key: MXJQUBYAYYDYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is notable for its complex structure, which includes a quinoline core, a thiadiazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the thiadiazole derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under elevated temperatures.

Major Products

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for binding studies with various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the quinoline core and the trifluoromethyl group suggests it might exhibit biological activity, such as antimicrobial or anticancer properties.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, while the thiadiazole ring might interact with protein targets. The trifluoromethyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline-3-carboxamide: Lacks the thiadiazole and trifluoromethyl groups, resulting in different chemical properties and biological activities.

    N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide: Lacks the hydroxyl and trifluoromethyl groups, which may affect its reactivity and binding properties.

    8-(trifluoromethyl)quinoline-3-carboxamide: Lacks the hydroxyl and thiadiazole groups, leading to different applications and mechanisms of action.

Uniqueness

The combination of the hydroxyl group, thiadiazole ring, and trifluoromethyl group in 4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide makes it unique

Properties

IUPAC Name

4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2S/c1-7(2)14-22-23-15(26-14)21-13(25)9-6-20-11-8(12(9)24)4-3-5-10(11)16(17,18)19/h3-7H,1-2H3,(H,20,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJQUBYAYYDYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.